molecular formula C14H21NO3 B13900626 tert-butyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate

tert-butyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate

Cat. No.: B13900626
M. Wt: 251.32 g/mol
InChI Key: FNVCVDUGBHWXDU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(2-methoxyphenyl)propanoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)9-11(15)10-7-5-6-8-12(10)17-4/h5-8,11H,9,15H2,1-4H3/t11-/m0/s1

InChI Key

FNVCVDUGBHWXDU-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1OC)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.